molecular formula C12H12N2O B1352840 2-(Naphth-1-Yl)Acetamide Oxime CAS No. 66611-51-6

2-(Naphth-1-Yl)Acetamide Oxime

Cat. No.: B1352840
CAS No.: 66611-51-6
M. Wt: 200.24 g/mol
InChI Key: NWWCOKUDFCFADE-UHFFFAOYSA-N
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Description

2-(Naphth-1-Yl)Acetamide Oxime is an organic compound with the molecular formula C12H12N2O It is a derivative of acetamidoxime, where the acetamidoxime group is attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphth-1-Yl)Acetamide Oxime typically involves the reaction of 1-naphthylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate acetamide, which is then converted to the amidoxime by the action of hydroxylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Naphth-1-Yl)Acetamide Oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Naphth-1-Yl)Acetamide Oxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Naphth-1-Yl)Acetamide Oxime involves its interaction with specific molecular targets. The amidoxime group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The naphthalene ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphth-1-Yl)Acetamide Oxime is unique due to its specific combination of the naphthalene ring and the amidoxime group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

66611-51-6

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N'-hydroxy-2-naphthalen-1-ylethanimidamide

InChI

InChI=1S/C12H12N2O/c13-12(14-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H2,13,14)

InChI Key

NWWCOKUDFCFADE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=NO)N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C/C(=N\O)/N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=NO)N

Pictograms

Irritant

solubility

15.2 [ug/mL]

Origin of Product

United States

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